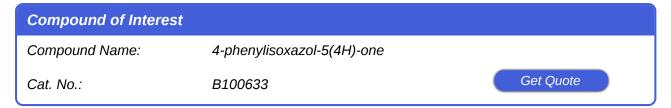


Cross-Reactivity Profile of 4-Phenylisoxazol-5(4H)-one Against Related Carboxylase Enzymes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of **4-phenylisoxazol-5(4H)-one** against a panel of structurally and functionally related carboxylase enzymes. The data presented herein is intended to inform on the selectivity profile of this compound, a critical aspect in early-stage drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potency of **4-phenylisoxazol-5(4H)-one** was assessed against three distinct human carboxylase enzymes: Acetyl-CoA Carboxylase 1 (ACC1), Acetyl-CoA Carboxylase 2 (ACC2), and Pyruvate Carboxylase (PC). As demonstrated in the table below, **4-phenylisoxazol-5(4H)-one** exhibits potent inhibition of ACC1, with significantly lower activity against ACC2 and negligible inhibition of PC at the concentrations tested. This suggests a notable selectivity for the ACC1 isoform.



Enzyme	Compound	IC50 (nM)	Fold Selectivity vs. ACC1
ACC1	4-Phenylisoxazol- 5(4H)-one	75	1
ACC2	4-Phenylisoxazol- 5(4H)-one	1,500	20
PC	4-Phenylisoxazol- 5(4H)-one	> 10,000	> 133

Experimental Protocols

The following protocols were utilized to determine the half-maximal inhibitory concentration (IC50) for each enzyme.

Enzyme Inhibition Assay Protocol

This general protocol was adapted for each specific carboxylase enzyme.

- 1. Preparation of Reagents:
- Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT.
- Enzyme Solutions: Recombinant human ACC1, ACC2, and PC were diluted in assay buffer to a final concentration of 2x the desired assay concentration.
- Substrate Solutions: Acetyl-CoA and Pyruvate were prepared at 2x their respective Km values in assay buffer.
- Inhibitor Stock: **4-phenylisoxazol-5(4H)-one** was dissolved in DMSO to create a 10 mM stock solution, from which serial dilutions were made.
- 2. Assay Procedure:
- A 10 μL volume of the serially diluted **4-phenylisoxazol-5(4H)-one** or DMSO (as a vehicle control) was added to the wells of a 96-well plate.



- 50 μL of the 2x enzyme solution was then added to each well and the plate was incubated for 15 minutes at room temperature to allow for inhibitor binding.[1]
- The enzymatic reaction was initiated by the addition of 40 μL of the 2x substrate solution.[1]
- The reaction was allowed to proceed for 30 minutes at 37°C.
- 3. Detection:
- The rate of carboxylase activity was determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the respective products (malonyl-CoA or oxaloacetate).
- Following the incubation period, the reaction was quenched, and the radiolabeled product
 was separated from the unreacted bicarbonate using a scintillation proximity assay (SPA) or
 by acid precipitation followed by liquid scintillation counting.
- 4. Data Analysis:
- The raw data (counts per minute) were normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
- IC50 values were calculated by fitting the normalized data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and a Related Signaling Pathway

To further elucidate the experimental process and the biological context of the target enzymes, the following diagrams are provided.

Caption: A flowchart illustrating the key steps of the in vitro enzyme inhibition assay.

Caption: A simplified diagram of fatty acid synthesis and oxidation pathways highlighting the roles of ACC1, ACC2, and PC.



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References

- 1. superchemistryclasses.com [superchemistryclasses.com]
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